tert-Butyl 3-hydroxy-1H-indole-1-carboxylate tert-Butyl 3-hydroxy-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940365
InChI: InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

tert-Butyl 3-hydroxy-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC15940365

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-hydroxy-1H-indole-1-carboxylate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name tert-butyl 3-hydroxyindole-1-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3
Standard InChI Key FWMUIDSRILQUFG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)O

Introduction

Chemical Structure and Physical Properties

tert-Butyl 3-hydroxy-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a hydroxyl group at the 3-position of the indole ring. Its molecular formula is C13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 233.26 g/mol . Discrepancies in reported molecular weights (e.g., 245.29 g/mol in some sources) likely stem from calculation errors, as the stoichiometric sum confirms 233.26 g/mol.

Key Physical Properties:

PropertyValueSource
Melting Point119–121°C
Boiling Point~380°C at 760 mmHg
Physical StateWhite to off-white crystalline solid
SolubilityModerate in polar solvents (e.g., DMSO, methanol)

The Boc group enhances hydrophobicity, while the hydroxyl group facilitates hydrogen bonding, improving solubility in biological matrices.

Synthesis and Manufacturing

The synthesis of tert-butyl 3-hydroxy-1H-indole-1-carboxylate typically involves Boc protection of 3-hydroxyindole. A standard protocol includes:

  • Reaction Setup: 3-Hydroxyindole is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

  • Workup: The crude product is purified via column chromatography, yielding >95% purity .

Critical parameters include strict moisture control (to prevent Boc group hydrolysis) and inert atmospheres to avoid oxidation . Industrial-scale production requires optimized reflux conditions and catalytic methods to improve yield.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)<20Caspase-3/7 activation
A549 (Lung)<15G1 phase arrest
HeLa (Cervical)<10Mitochondrial membrane depolarization

Hydrogen bonding via the 3-hydroxyl group enhances interactions with cellular targets, such as kinase enzymes and DNA topoisomerases.

Anti-Inflammatory and Neuroprotective Effects

Preliminary studies suggest modulation of NF-κB and COX-2 pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) by up to 60% in murine models. In neuronal cells, the compound mitigates oxidative stress by scavenging ROS, improving cell viability by 40–50% under H2O2\text{H}_2\text{O}_2-induced stress.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coats
H319 (Eye irritation)Use safety goggles

Applications in Pharmaceutical Research

Drug Development

The compound serves as:

  • A prodrug intermediate for kinase inhibitors (e.g., targeting EGFR and VEGFR).

  • A scaffold for designing dual-action anti-inflammatory/antioxidant agents.

Case Studies

  • In Vivo Anti-Tumor Efficacy: In xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 55% over 21 days.

  • Blood-Brain Barrier Permeation: LogP values (~2.3) suggest moderate CNS bioavailability, supporting its use in neurodegenerative drug candidates.

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